molecular formula C20H23Cl2N3O3S B2566141 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE CAS No. 1216851-66-9

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE

Cat. No.: B2566141
CAS No.: 1216851-66-9
M. Wt: 456.38
InChI Key: ADKZAOBJPAYIIP-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a benzothiazole-derived compound with a complex structure featuring a chloro-substituted benzothiazole core, a dimethylaminoethyl side chain, and a methoxybenzamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(19(25)13-7-5-6-8-15(13)26-3)20-22-17-16(27-4)10-9-14(21)18(17)28-20;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKZAOBJPAYIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dimethylaminoethyl and methoxybenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.

Scientific Research Applications

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural similarities with benzothiazole and benzodithiazine derivatives reported in the literature. Below is a comparative analysis based on the provided evidence and analogous compounds:

Feature Target Compound Compound Compound
Core Structure 1,3-Benzothiazole with chloro and methoxy substituents 1,4,2-Benzodithiazine with chloro and methyl substituents 1,4,2-Benzodithiazine with cyano and hydroxybenzylidene substituents
Substituents 7-Chloro, 4-methoxy (benzothiazole); 2-methoxy (benzamide) 6-Chloro, 7-methyl (benzodithiazine); N-methylhydrazine 6-Chloro, 7-cyano (benzodithiazine); 2-hydroxybenzylidene hydrazine
Functional Groups Amide, dimethylaminoethyl, methoxy, hydrochloride salt Hydrazine, methylthio, sulfonyl groups Cyano, hydroxybenzylidene, sulfonyl groups
Spectroscopic Data Not reported in evidence (hypothetical: IR for amide, NMR for aromatic protons) IR: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N); NMR: δ 2.40 (CH₃), 3.31 (N-CH₃) IR: 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N); NMR: δ 3.69 (N-CH₃), 7.84 (Ph)
Thermal Stability Likely high due to hydrochloride salt (no mp reported) mp 271–272 °C (decomposition) mp 314–315 °C (decomposition)
Potential Applications Hypothetical: Kinase inhibition, receptor modulation Not explicitly stated; sulfonyl groups suggest antimicrobial or anti-inflammatory activity Metal-catalyzed C–H bond functionalization (directing group)

Key Observations:

Heterocyclic Core Differences : The target compound’s benzothiazole core differs from the benzodithiazine systems in and , which include additional sulfur atoms and sulfonyl groups. This structural distinction impacts electronic properties and binding affinities.

Substituent Effects: The 7-chloro and 4-methoxy groups on the benzothiazole core may enhance lipophilicity and metabolic stability compared to the methyl and cyano substituents in and .

Functional Group Contributions: The dimethylaminoethyl side chain and hydrochloride salt in the target compound likely improve solubility and bioavailability relative to the hydrazine derivatives in and , which exhibit higher thermal stability but lower solubility.

Spectroscopic Trends : IR and NMR data from analogous compounds suggest that the target compound’s amide and methoxy groups would produce distinct signals (e.g., C=O stretch ~1650 cm⁻¹ in IR, methoxy protons at δ ~3.8 ppm in ¹H NMR).

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.

The compound's IUPAC name is this compound. Its molecular formula is C19H24ClN5O2S, and it has a molecular weight of 421.94 g/mol. The structural characteristics of the compound suggest potential interactions with biological targets due to the presence of halogen and methoxy groups, which can influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
  • Receptor Modulation : It could modulate signaling pathways by interacting with various receptors, leading to alterations in cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the benzothiazole class. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
10aA-5490.02
11cHCT-1160.08
DoxorubicinA-5490.04

These results indicate that compounds structurally similar to this compound may exhibit comparable or superior anticancer activity compared to established chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay. Compounds derived from similar structures demonstrated moderate DPPH radical-scavenging activity, suggesting potential for further development as antioxidant agents .

Antimicrobial Activity

Preliminary studies indicate that benzothiazole derivatives possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against various bacterial strains, highlighting a promising area for future research .

Case Studies

  • In Vitro Studies : A series of in vitro experiments conducted on various cancer cell lines (A-549, MCF7, HCT-116) demonstrated that certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μM, indicating strong antiproliferative effects compared to traditional agents like doxorubicin .
  • Mechanistic Studies : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

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